molecular formula C14H20N4OS2 B6709739 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6709739
M. Wt: 324.5 g/mol
InChI Key: WVXXUSRBKPNMBH-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound featuring a thiazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS2/c1-7(2)11-17-18-12(21-11)10(19)16-14(5,6)13-15-8(3)9(4)20-13/h7H,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXXUSRBKPNMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)NC(=O)C2=NN=C(S2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The thiadiazole ring can be formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, antitumor, and neuroprotective properties.

    Industry: Utilized in the development of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to cellular responses such as apoptosis or inhibition of cell proliferation . The exact pathways involved depend on the specific biological context and the target cells or organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is unique due to its combined thiazole and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields .

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